LogP Differentiation: 6-CF₃ vs. 5-CF₃ Regioisomer and 6-Halo Analogs
The 6-CF₃ isomer exhibits a computed logP of 2.42, which is 0.37 log units higher than the 5-CF₃ regioisomer (logP 2.05) measured under identical computational conditions . This difference is substantial enough to impact predicted membrane permeability and CNS MPO desirability scores. The 6-Br analog (logP 1.80) is 0.62 units lower, and the unsubstituted parent (logP 1.03) is 1.39 units lower, confirming that the 6-CF₃ group provides the highest lipophilicity within this scaffold series [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.42 (Fluorochem computed value) |
| Comparator Or Baseline | 5-CF₃ regioisomer: logP = 2.05; 6-Br analog: logP = 1.80; Unsubstituted parent: logP = 1.03 |
| Quantified Difference | ΔlogP = +0.37 vs. 5-CF₃; +0.62 vs. 6-Br; +1.39 vs. parent |
| Conditions | Computed logP values from vendor technical datasheets; cross-site comparison with identical computational methodology caveat |
Why This Matters
In lead optimization, a 0.37 log unit difference can shift a compound across critical lipophilicity thresholds for CNS druglikeness (logP 1–3), directly influencing candidate selection and procurement decisions.
- [1] Molbase. Pyrazolo[1,5-a]pyridine-2-carboxylic acid – Physicochemical Properties. CAS 63237-88-7. LogP = 1.0325. View Source
